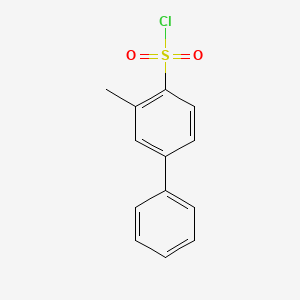

2-Methyl-4-phenylbenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Methods

Sulfonyl chlorides, including compounds like 2-Methyl-4-phenylbenzene-1-sulfonyl chloride, are crucial in various chemical synthesis processes due to their reactivity and versatility. They are extensively used in producing detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. One innovative synthesis approach involves the oxidation of thiols and disulfides with chlorine dioxide, offering a convenient and high-yield method that does not require extreme conditions (Lezina, Rubtsova, & Kuchin, 2011).

Polymerization Initiator Efficiency

In polymer science, the efficiency of sulfonyl chloride compounds as initiators has been examined. For instance, p-toluenesulfonyl chloride's (TsCl) low efficiency as an initiator for methyl methacrylate (MMA) polymerization under atom transfer radical polymerization (ATRP) conditions was studied, identifying major by-products and optimizing reaction conditions (Gurr, Mills, Qiao, & Solomon, 2005).

Antibacterial and Surface Activity

The antibacterial and surface activity of sulfonyl chloride derivatives have been explored through the synthesis of 1,2,4-triazole derivatives, demonstrating the potential for medical and industrial applications due to their antimicrobial properties (El-Sayed, 2006).

Advanced Material Development

Sulfonyl chlorides play a significant role in the development of advanced materials, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable properties like solubility in common organic solvents, high glass transition temperatures, and low dielectric constants, making them suitable for various high-performance applications (Liu et al., 2013).

Environmental Applications

In environmental science, novel sulfonated reverse osmosis membranes have been developed for seawater desalination. A new sulfonated diamine monomer was synthesized and used as the sole aqueous reactant to fabricate a reverse osmosis membrane, showing superior rejection ability to ions compared to commercial membranes. This highlights the role of sulfonyl chloride derivatives in addressing global water scarcity challenges (Yao et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

- The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged intermediate known as the arenium ion . A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effects of this pathway include the formation of a new C-E bond and the restoration of aromaticity .

Result of Action

The result of the action of this compound is the formation of a new compound where a hydrogen atom on the benzene ring has been replaced by an electrophile . This results in a change in the molecular structure of the benzene ring .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a base is necessary for the second step of the reaction . Additionally, the reaction needs to be carried out under specific conditions, such as a certain temperature range .

Safety and Hazards

The safety data for 2-Methyl-4-phenylbenzene-1-sulfonyl chloride indicates several precautionary measures. It should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be inhaled or come into contact with skin or eyes . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

2-methyl-4-phenylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-9-12(11-5-3-2-4-6-11)7-8-13(10)17(14,15)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXCBWTXPNPAHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2538707.png)

![tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2538711.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide](/img/structure/B2538712.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2538713.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B2538715.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine](/img/structure/B2538718.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2538725.png)